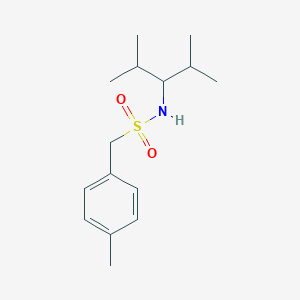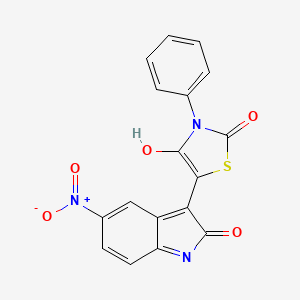
(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both an indole and a thiazolidinedione moiety, suggests it may have interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” typically involves the condensation of a 5-nitro-2-oxoindoline derivative with a thiazolidinedione derivative under specific reaction conditions. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The carbonyl groups in the thiazolidinedione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Reduction of the nitro group: Formation of the corresponding amino derivative.
Reduction of the carbonyl groups: Formation of the corresponding dihydroxy derivative.
Substitution reactions: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds containing the thiazolidinedione moiety are often studied for their potential as anti-diabetic agents
Medicine
Medicinally, this compound may be investigated for its potential therapeutic effects. Thiazolidinediones are known for their role in modulating insulin sensitivity, and the presence of the indole moiety may enhance its biological activity.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” would depend on its specific biological target. Generally, thiazolidinediones act by binding to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. The indole moiety may interact with other molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.
Indole-3-carbinol: A compound containing the indole moiety, known for its anti-cancer properties.
Uniqueness
The uniqueness of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” lies in its combination of both the indole and thiazolidinedione moieties
Eigenschaften
IUPAC Name |
4-hydroxy-5-(5-nitro-2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5S/c21-15-13(11-8-10(20(24)25)6-7-12(11)18-15)14-16(22)19(17(23)26-14)9-4-2-1-3-5-9/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAUFSGOMQVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416666 |
Source


|
| Record name | AC1NSO41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-48-7 |
Source


|
| Record name | AC1NSO41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
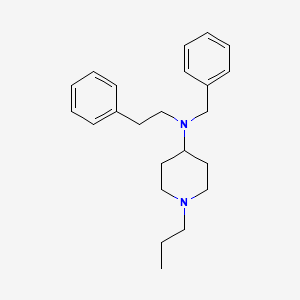
![4-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
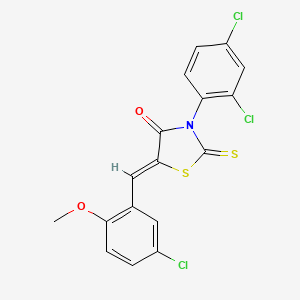
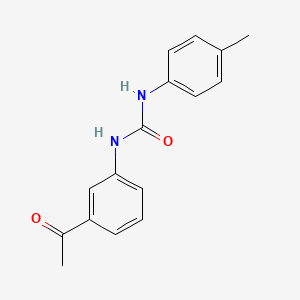
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
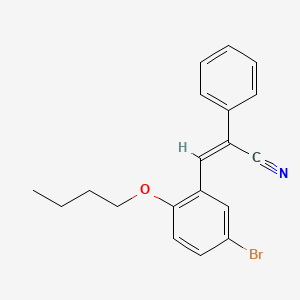
![2-[5-(3-Methylphenoxy)pentylamino]ethanol](/img/structure/B5223495.png)
![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)
![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
![METHYL 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B5223520.png)
![(2Z)-2-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)
